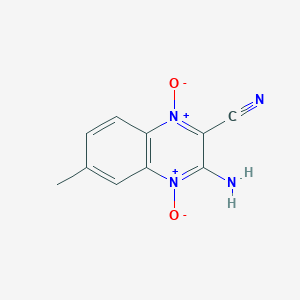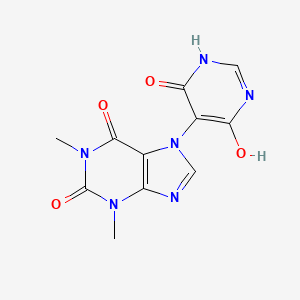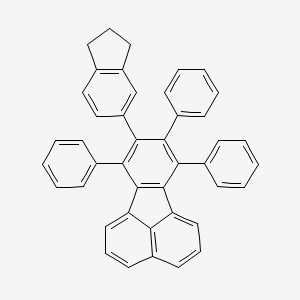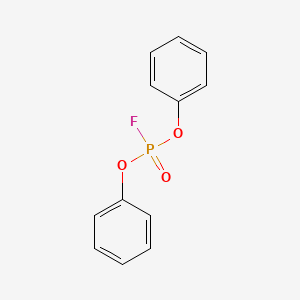![molecular formula C18H30ClNO B14006448 N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide CAS No. 36094-49-2](/img/structure/B14006448.png)
N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide is a synthetic organic compound It belongs to the class of adamantane derivatives, which are known for their rigid, diamond-like structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyladamantane, which is chlorinated to introduce the chloro group.
Acetamide Formation: The chlorinated intermediate is then reacted with tert-butylamine to form the acetamide derivative.
Reaction Conditions: These reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid adamantane structure could play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.
Rimantadine: Another antiviral drug with a structure similar to amantadine.
Uniqueness
2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide is unique due to the specific substitutions on the adamantane core, which can impart different chemical and biological properties compared to other adamantane derivatives.
属性
CAS 编号 |
36094-49-2 |
|---|---|
分子式 |
C18H30ClNO |
分子量 |
311.9 g/mol |
IUPAC 名称 |
N-tert-butyl-2-chloro-2-(3,5-dimethyl-1-adamantyl)acetamide |
InChI |
InChI=1S/C18H30ClNO/c1-15(2,3)20-14(21)13(19)18-8-12-6-16(4,10-18)9-17(5,7-12)11-18/h12-13H,6-11H2,1-5H3,(H,20,21) |
InChI 键 |
ZRCBSMXCDNGTKS-UHFFFAOYSA-N |
规范 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(C(=O)NC(C)(C)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
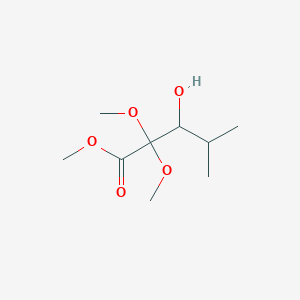
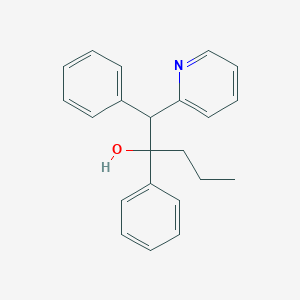
![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
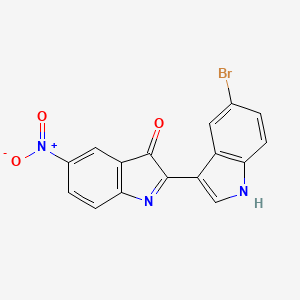
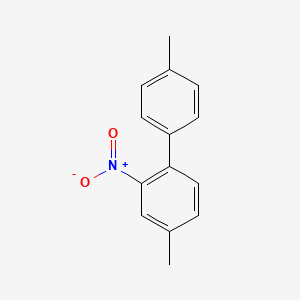
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
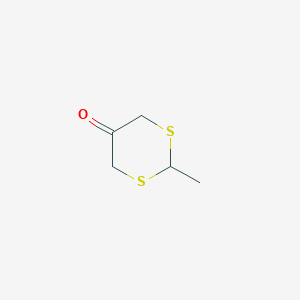
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
